molecular formula C13H20N2O2 B13211736 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol

Cat. No.: B13211736
M. Wt: 236.31 g/mol
InChI Key: SROXPIGSQQJPLI-UHFFFAOYSA-N
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Description

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol is a compound that features a cyclopropyl group, an oxadiazole ring, and a cyclohexanol moiety

Preparation Methods

The synthesis of 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol typically involves the formation of the oxadiazole ring followed by the attachment of the cyclopropyl and cyclohexanol groups. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium This reaction proceeds at ambient temperature and yields the desired oxadiazole ring

Chemical Reactions Analysis

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

    Addition: The cyclohexanol moiety can undergo addition reactions with electrophiles.

Common reagents and conditions for these reactions include acidic or basic environments, various solvents, and specific temperature controls. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets. For instance, oxadiazole derivatives have been shown to interact with enzymes and receptors, leading to various biological effects . The compound may inhibit or activate specific pathways, resulting in its therapeutic effects.

Comparison with Similar Compounds

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol can be compared with other oxadiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol

InChI

InChI=1S/C13H20N2O2/c1-9-4-6-13(16,7-5-9)8-11-14-12(15-17-11)10-2-3-10/h9-10,16H,2-8H2,1H3

InChI Key

SROXPIGSQQJPLI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CC2=NC(=NO2)C3CC3)O

Origin of Product

United States

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